molecular formula C9H7NaO2 B6142209 sodium (E)-3-oxo-3-phenylprop-1-en-1-olate CAS No. 42731-39-5

sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Cat. No.: B6142209
CAS No.: 42731-39-5
M. Wt: 170.14 g/mol
InChI Key: PEVYPQDPWKPGJN-UHDJGPCESA-M
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Description

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is an organic compound with the molecular formula C9H7NaO2. It is a sodium salt of a β-diketone, characterized by the presence of a phenyl group attached to a conjugated enone system. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate typically involves the reaction of acetophenone with sodium ethoxide in ethanol. The reaction proceeds through the formation of an enolate intermediate, which subsequently undergoes aldol condensation to yield the desired product. The reaction conditions generally include:

    Reagents: Acetophenone, sodium ethoxide, ethanol

    Conditions: Refluxing ethanol, followed by cooling and crystallization

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: Phenylpropanol or phenylpropane

    Substitution: Halogenated phenylpropanoates

Scientific Research Applications

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The enone system allows it to participate in Michael addition reactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    Sodium acetylacetonate: Another sodium salt of a β-diketone, used in similar applications.

    Sodium benzoylacetonate: Shares structural similarities and reactivity with sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

Uniqueness: this compound is unique due to its phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

sodium;(E)-3-oxo-3-phenylprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYPQDPWKPGJN-UHDJGPCESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13567-16-3
Record name 2-Propen-1-one, 3-hydroxy-1-phenyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013567163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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